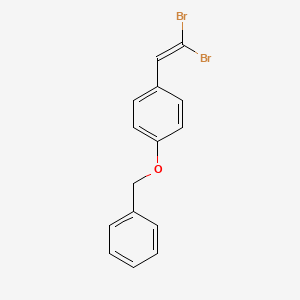

Benzene, 1-(2,2-dibromoethenyl)-4-(phenylmethoxy)-

Cat. No. B8800772

Key on ui cas rn:

114943-73-6

M. Wt: 368.06 g/mol

InChI Key: ILFBOHFMJNVFFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05252735

Procedure details

Carbon tetrabromide (78.1 g, 235.6 mmole) and triphenylphosphine (123.5 g, 471.2 mmole) were combined in 460 ml dichloromethane in a flame dried 1000 ml three neck round bottom flask under nitrogen at 0° C. The mixture was stirred 1 hour at 0° C. and was treated portionwise with 4-benzyloxybenzaldehyde (25 g, 117.8 mmole). The reaction was stirred 30 minutes at 0° C. and was washed successively with 1×100 ml water and 1×100 ml saturated sodium chloride. The organics were dried over magnesium sulfate and were poured into 3 liters hexane. The supernatant was collected and the residue was dissolved in a minimum amount of dichloromethane. This solution was also poured into 3 liters hexane and the process was repeated one more time. The combined supernatants were filtered through a 125 ml plug of silica gel (230-400 mesh) in a 600 ml coarse filter funnel. The plug was washed with 1 liter 15% ethyl acetate/hexane and the combined eluents were concentrated in vacuo to provide 38.2 g (89%) of 2-(4-Benzyloxyphenyl)-1,1-dibromo-ethene as a white solid. Melting Point: 97°-98° C. The dibromo-olefin (20 g, 54.3 mmole) was dissolved in 200 ml dry tetrahydrofuran in a flame dried 500 ml three neck round bottom flask under nitrogen. The solution was cooled to -78° C. and was treated slowly dropwise with butyllithium (70 ml, 108.6 mmole). The reaction was stirred 1 h at -78° C. followed by 1 hour at 0° C. The mixture was cooled to -78° C. and was treated with methyl-chloroformate (4.6 ml, 60 mmole). The reaction mixture was stirred for 20 minutes at -78° C. and then for 1.5 hours at 0° C. The reaction was quenched with 1×100 ml 1:1 saturated ammonium chloride/saturated sodium chloride. The layers were separated and the aqueous layer was washed with 2×100 ml diethyl ether. The combined organics were dried over magnesium sulfate and were concentrated in vacuo to a red oil. The oil was crystallized and then recrystallized from hexane to provide 9.2 g (75%) of methyl-4-benzyloxyphenyl-propiolate as orange tinged flakes. Melting Point: 78° C.

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([Br:5])(Br)(Br)[Br:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:25]([O:32][C:33]1[CH:40]=[CH:39][C:36]([CH:37]=O)=[CH:35][CH:34]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>ClCCl>[CH2:25]([O:32][C:33]1[CH:34]=[CH:35][C:36]([CH:37]=[C:1]([Br:5])[Br:2])=[CH:39][CH:40]=1)[C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

78.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Br)(Br)(Br)Br

|

Step Two

|

Name

|

|

|

Quantity

|

123.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

460 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred 1 hour at 0° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried 1000 ml three neck round bottom flask under nitrogen at 0° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred 30 minutes at 0° C.

|

|

Duration

|

30 min

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed successively with 1×100 ml water and 1×100 ml saturated sodium chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organics were dried over magnesium sulfate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were poured into 3 liters hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant was collected

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in a minimum amount of dichloromethane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution was also poured into 3 liters hexane

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The combined supernatants were filtered through a 125 ml plug of silica gel (230-400 mesh) in a 600 ml

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

coarse filter funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

The plug was washed with 1 liter 15% ethyl acetate/hexane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined eluents were concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=C(Br)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 38.2 g | |

| YIELD: PERCENTYIELD | 89% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |